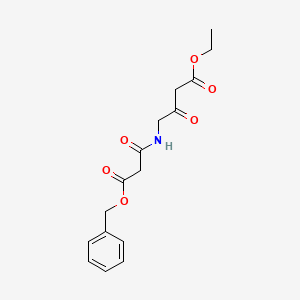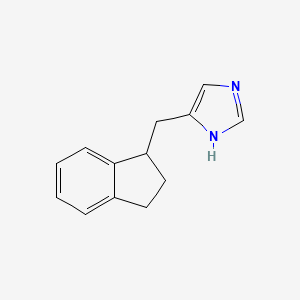![molecular formula C15H21N3O3S B13862801 (1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)
(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Azabicyclo[222]oct-3-yl)-3-o-Tolylsulphonylurea is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea typically involves the reaction of 1-azabicyclo[2.2.2]octane derivatives with o-tolylsulfonyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process would include steps such as the formation of the bicyclic ring system, introduction of the nitrogen atom, and subsequent reaction with o-tolylsulfonyl isocyanate. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the sulfonylurea group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific receptors and enzymes in the body could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
Mécanisme D'action
The mechanism of action of (1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Azabicyclo[2.2.2]oct-3-yl (diphenyl)methanolhydrochloride
- 1-Azabicyclo[2.2.2]oct-3-yl α-(1-fluoropent-5-yl)-α-hydroxy-α-phenylacetate
- Palonosetron Related Compounds
Uniqueness
(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea is unique due to its specific combination of a bicyclic structure with a sulfonylurea group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C15H21N3O3S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-(1-azabicyclo[2.2.2]octan-3-yl)-3-(2-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O3S/c1-11-4-2-3-5-14(11)22(20,21)17-15(19)16-13-10-18-8-6-12(13)7-9-18/h2-5,12-13H,6-10H2,1H3,(H2,16,17,19) |
Clé InChI |
YHSYWLBYFFBCLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)NC(=O)NC2CN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


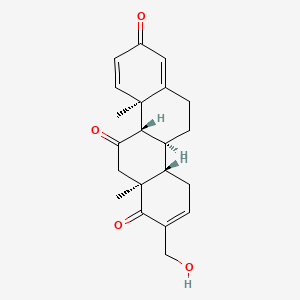
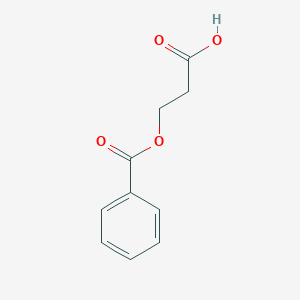

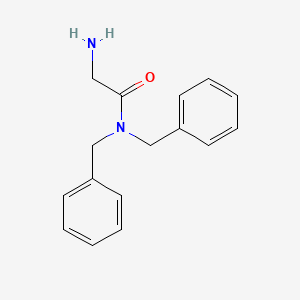
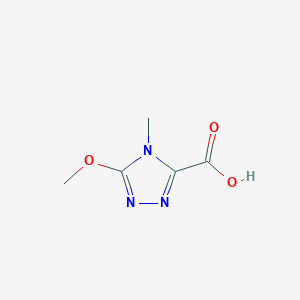
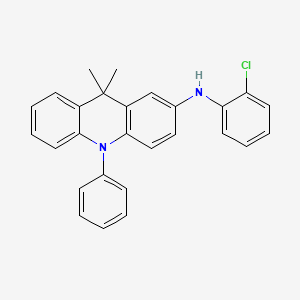
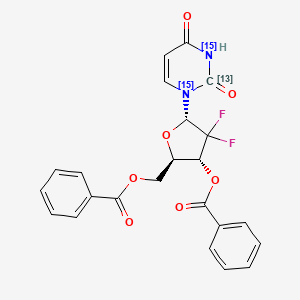
![(1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Oxoindoline-3-carboxylate](/img/structure/B13862779.png)
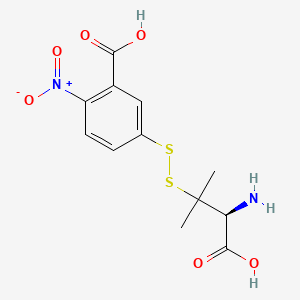
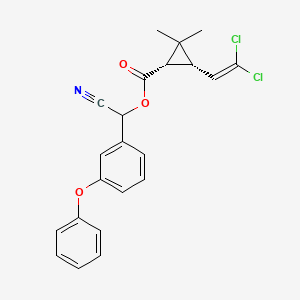
![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
